molecular formula C7H5NO B046033 3-Cyanophenol CAS No. 873-62-1

3-Cyanophenol

Cat. No.: B046033
CAS No.: 873-62-1
M. Wt: 119.12 g/mol
InChI Key: SGHBRHKBCLLVCI-UHFFFAOYSA-N
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Description

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by the presence of both cyanide and phenol functional groups. This white crystalline solid is commonly used as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Cyanophenol involves the ipso-hydroxylation of arylboronic acids. This process uses aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent. The reaction is carried out in ethanol under mild conditions, resulting in high yields without the need for chromatographic purification .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting o-hydroxybenzamide with an organic phosphorus compound as a catalyst in the presence of an aromatic solvent or halohydrocarbon. This method is efficient, environmentally friendly, and suitable for large-scale production, yielding a product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-Cyanophenol is utilized in various scientific research applications:

Comparison with Similar Compounds

    4-Cyanophenol: Similar structure but with the cyanide group in the para position.

    2-Cyanophenol: Cyanide group in the ortho position.

    Phenol: Lacks the cyanide group.

Uniqueness: 3-Cyanophenol is unique due to the meta position of the cyanide group, which influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s acidity, solubility, and overall chemical behavior .

Properties

IUPAC Name

3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBRHKBCLLVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236272
Record name m-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-62-1
Record name 3-Cyanophenol
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Record name m-Hydroxybenzonitrile
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Record name 3-Cyanophenol
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Record name m-Hydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 3-Cyanophenol?

A1: this compound (also known as m-cyanophenol) has the molecular formula C₇H₅NO and a molecular weight of 119.12 g/mol. While the provided abstracts don't contain specific spectroscopic data, researchers often characterize this compound using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

Q2: How does the position of the cyano group on the phenol ring affect the adsorption of this compound onto modified montmorillonite compared to its isomers?

A2: Research indicates that this compound exhibits a lower adsorption affinity for hexadecyltrimethylammonium (HDTMA)-modified montmorillonite compared to 2-chlorophenol and 4-nitrophenol [, ]. This difference in adsorption behavior is likely due to variations in the molecule's polarity and steric hindrance caused by the position of the cyano group.

Q3: Can you elaborate on the use of theoretical models to understand the sorption behavior of this compound onto organoclays?

A3: Researchers employ models like the Langmuir, Redlich-Peterson, Ideal Adsorbed Solution Theory (IAST), and dual-mode sorption model (DSM) to analyze single and multicomponent sorption of this compound onto organoclays [, , ]. These models help in understanding and predicting the sorption capacity and competitive interactions between different phenolic compounds in aqueous solutions.

Q4: Is there evidence of this compound forming hydrogen-bonded complexes?

A5: Yes, research has shown that this compound can form hydrogen-bonded complexes with 4-alkoxystilbazoles, resulting in the formation of liquid crystal mesophases []. This complexation alters the physical properties and self-assembly behavior of the individual components.

Q5: Has this compound been investigated for its potential to stimulate biological processes?

A6: Interestingly, this compound has been identified as one of the compounds exhibiting stimulatory effects on the germination of urediniospores of curly dock rust (Uromyces rumicis), a fungal pathogen that infects curly dock (Rumex crispus) []. This finding suggests potential applications in understanding plant-pathogen interactions or developing novel control strategies.

Q6: Are there studies exploring the electrochemical behavior of this compound?

A7: Electrochemical studies on Au(111) electrodes reveal that the ring substitution position in cyanophenols significantly impacts their binding and oxidation behavior []. Unlike 4-cyanophenol, which forms ordered structures, this compound does not show ordered structures on the gold surface. This difference likely arises from the varied packing abilities dictated by the cyano group's position.

Q7: What are the implications of the varying electrochemical behavior of this compound observed in studies?

A8: The observed differences in electrochemical behavior suggest that the position of the cyano group in this compound influences its interaction with metal surfaces []. This finding has implications for understanding the molecule's potential applications in areas like corrosion inhibition or surface modification.

Q8: Have researchers explored the thermochemical properties of this compound?

A9: While specific thermochemical data isn't provided in the abstracts, a dedicated study focuses on the thermochemical properties of different cyanophenol isomers, including this compound []. Such studies are crucial for understanding the stability and reactivity of these compounds in various chemical processes.

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